5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 907973-46-0
Cat. No.: VC2246061
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907973-46-0 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 |
| Standard InChI Key | CUGDJBUUTWZPCY-UHFFFAOYSA-N |
| SMILES | C1CC(C2=C(C1)C(=CC(=C2)F)F)N |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)F)F)N |
Introduction
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that belongs to the tetrahydronaphthalene family. It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the naphthalene ring, which has undergone hydrogenation to form a tetrahydro structure. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique chemical properties and potential biological activities.
Synonyms and Identifiers
-
CAS Number: The hydrochloride salt is identified by CAS number 1199783-14-6 .
-
PubChem CID: The parent compound has a PubChem CID of 16244332, while the hydrochloride salt is listed under CID 71432275 .
-
Synonyms: Includes 5,7-Difluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride and others .
Applications and Potential Uses
While direct applications of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are not well-documented, compounds with similar structures are explored in medicinal chemistry for their potential as pharmaceutical agents. The unique arrangement of fluorine atoms in this compound may contribute to distinct reactivity profiles, making it a candidate for further investigation in both medicinal and material science applications.
Comparison with Related Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 5-Fluoro-1-naphthalenamine | 1199783-14-6 (Note: This CAS is actually for the hydrochloride of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine) | Contains only one fluorine atom |
| 5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1341055-90-0 | Fluorine atoms at positions 5 and 6 |
| 7-Fluoro-1-naphthalenamine | Not specified for this exact compound, but related compounds exist | Fluorine at position 7 instead of 5 and 7 |
These compounds differ primarily in their halogen substitutions, which affect their chemical properties and biological activities.
Synthesis and Preparation
The synthesis of tetrahydronaphthalen-1-amines typically involves hydrogenation of naphthalene derivatives followed by introduction of the amine group. Specific methods for synthesizing 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are not detailed in available literature, but similar compounds are prepared through various chemical transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume